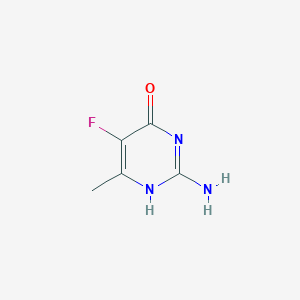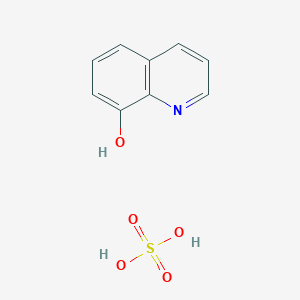
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is not fully understood. However, it is believed to interact with specific receptors or proteins in the body, leading to changes in their activity. It has been shown to bind to certain enzymes and inhibit their activity, as well as to act as an allosteric modulator of some receptors. Further studies are needed to fully elucidate its mechanism of action.
生化和生理效应
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity. Further studies are needed to fully understand its effects on the body.
实验室实验的优点和局限性
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has several advantages and limitations for lab experiments. Its unique properties make it a valuable tool for studying protein-ligand interactions and receptor binding. It is also highly stable and can be easily purified to obtain a high yield and purity. However, its complex synthesis method and high cost can be limiting factors for some experiments.
未来方向
There are several future directions for the study of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)-. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its effects on specific receptors and enzymes, which could lead to the development of new drugs for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a valuable tool in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential therapeutic applications and to develop more efficient synthesis methods.
合成方法
The synthesis of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a complex process that involves several steps. It is typically synthesized using a combination of organic and inorganic reactions. The most common method involves the reaction of 2,2,3,3,4,4,4-heptafluoro-1-bromobutane with N-(1-methyl-2-phenylethyl)amine in the presence of a palladium catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain a high yield and purity.
科学研究应用
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has a wide range of scientific research applications. It is commonly used in studies of protein-ligand interactions, receptor binding, and drug discovery. It has also been used in studies of enzyme inhibition and as a fluorescent probe in biological imaging. Its unique properties make it a valuable tool in the field of chemical biology and drug development.
属性
CAS 编号 |
1545-26-2 |
|---|---|
产品名称 |
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- |
分子式 |
C13H12F7NO |
分子量 |
331.23 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,4-heptafluoro-N-(1-phenylpropan-2-yl)butanamide |
InChI |
InChI=1S/C13H12F7NO/c1-8(7-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22) |
InChI 键 |
WRXHKYHBKGCSAA-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
规范 SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
同义词 |
2,2,3,3,4,4,4-Heptafluoro-N-(1-methyl-2-phenylethyl)butanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)
